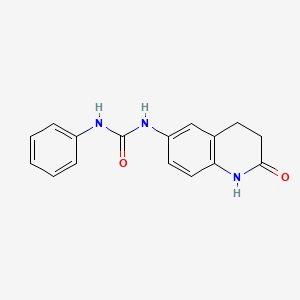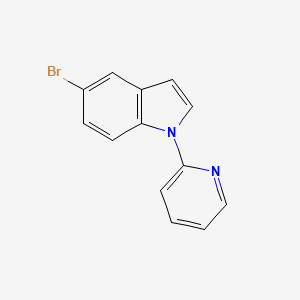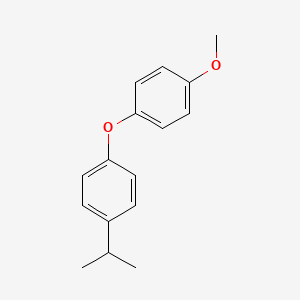
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a urea moiety
準備方法
The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
化学反応の分析
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar quinoline ring systems but differ in their functional groups and biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds share structural similarities but have different applications and properties. The uniqueness of this compound lies in its specific combination of the quinoline ring and urea moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1171228-22-0 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylurea |
InChI |
InChI=1S/C16H15N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2,(H,19,20)(H2,17,18,21) |
InChIキー |
JADRGEGUQYKZBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)
stannane](/img/structure/B14139028.png)

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)


![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)

![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
